molecular formula C12H7ClN2S B2795196 2-[(E)-[(2-chlorophenyl)methylidene]amino]thiophene-3-carbonitrile CAS No. 338777-52-9

2-[(E)-[(2-chlorophenyl)methylidene]amino]thiophene-3-carbonitrile

Cat. No.: B2795196
CAS No.: 338777-52-9
M. Wt: 246.71
InChI Key: PHZRGKAPUIZWKE-OVCLIPMQSA-N
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Description

2-[(E)-[(2-Chlorophenyl)methylidene]amino]thiophene-3-carbonitrile is a Schiff base derivative featuring a thiophene backbone substituted at position 3 with a carbonitrile group and at position 2 with an (E)-configured imine moiety derived from 2-chlorobenzaldehyde. Such compounds are synthesized via condensation reactions between 2-aminothiophene-3-carbonitriles and aromatic aldehydes. The E-configuration is stabilized by conjugation and confirmed via X-ray crystallography in related structures . These derivatives are of interest in medicinal chemistry for their antimicrobial, antifungal, and antitumor activities, as well as in materials science for their optoelectronic properties .

Properties

IUPAC Name

2-[(E)-(2-chlorophenyl)methylideneamino]thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2S/c13-11-4-2-1-3-10(11)8-15-12-9(7-14)5-6-16-12/h1-6,8H/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZRGKAPUIZWKE-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C=CS2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/C2=C(C=CS2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(E)-[(2-chlorophenyl)methylidene]amino]thiophene-3-carbonitrile is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits properties that may be beneficial in treating various diseases, particularly antimicrobial and anticancer conditions. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C17H15ClN2S
  • Molecular Weight : 314.8 g/mol
  • IUPAC Name : 2-[(E)-(2-chlorophenyl)methylideneamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

Minimum Inhibitory Concentration (MIC) Values :

PathogenMIC (μg/mL)
Staphylococcus aureus0.22 - 0.25
Escherichia coli0.0048 - 0.0195
Candida albicans0.039 - 0.078
Bacillus mycoides0.0048

The compound demonstrated not only bactericidal and fungicidal activities but also significant inhibition of biofilm formation, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation percentages .

Anticancer Activity

The compound's mechanism of action includes the inhibition of enzymes involved in cell proliferation, suggesting its potential as an anticancer agent. Studies have shown that it acts as a DNA gyrase and dihydrofolate reductase (DHFR) inhibitor with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and from 0.52 to 2.67 μM for DHFR .

Case Study: Anticancer Efficacy
In a study assessing the anticancer effects of various thiophene derivatives, the compound exhibited notable cytotoxicity against cancer cell lines with IC50 values indicating effective growth inhibition at micromolar concentrations .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : It inhibits enzymes crucial for DNA replication and cell division.
  • Synergistic Effects : When combined with other antimicrobial agents like Ketoconazole, it reduces the MICs significantly, indicating potential for combination therapies .

Toxicity Profile

Toxicity assessments reveal that the compound has low hemolytic activity (% lysis range from 3.23 to 15.22%) compared to Triton X-100, indicating a favorable safety profile for further development .

Scientific Research Applications

Pharmacological Properties

Antimicrobial Activity
Research has demonstrated that thiophene derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to 2-[(E)-[(2-chlorophenyl)methylidene]amino]thiophene-3-carbonitrile possess significant antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the thiophene ring enhances the lipophilicity and membrane permeability of these compounds, contributing to their efficacy as antimicrobial agents.

Antioxidant Activity
Thiophene derivatives have also been evaluated for their antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. Compounds containing thiophene moieties have shown promising results in reducing oxidative damage in cellular models . This antioxidant potential is attributed to the electron-rich nature of the thiophene ring, which can donate electrons to free radicals.

Synthetic Methodologies

The synthesis of this compound typically involves a multi-step process that includes:

  • Formation of the Thiophene Ring : The initial step often involves the Gewald reaction, where a ketone or aldehyde reacts with an activated nitrile and sulfur in the presence of a base to form substituted thiophenes .
  • Amination Reaction : Following the formation of the thiophene scaffold, an amination reaction introduces an amino group at the appropriate position, enhancing biological activity.
  • Cyanation : The introduction of a cyano group at position three can be achieved through nucleophilic substitution reactions, which further diversify the compound's biological profile.

Therapeutic Applications

Cancer Treatment
Thiophene-containing compounds have been investigated for their anticancer properties. The structural similarity to known chemotherapeutic agents suggests potential activity against various cancer cell lines. In vitro studies indicate that these compounds may induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs .

Anti-inflammatory Properties
Some derivatives have shown anti-inflammatory effects in preclinical models. The mechanism is thought to involve inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

StudyFindingsImplications
Study on Antibacterial ActivityDemonstrated significant inhibition against E. coli and S. aureusSupports potential use as an antibacterial agent
Antioxidant EvaluationShowed strong free radical scavenging activitySuggests application in oxidative stress-related conditions
Cancer Cell Line TestingInduced apoptosis in multiple cancer cell linesIndicates potential as a chemotherapeutic agent

Comparison with Similar Compounds

Structural and Electronic Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituent Variations Synthesis Method Biological/Functional Properties Applications/Studies
2-[(4-Chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile 4-Cl (vs. 2-Cl), benzothiophene fused ring Condensation with 4-chlorobenzaldehyde Not explicitly stated; inferred antimicrobial Crystallography studies
2-[(E)-(Pyridin-2-ylmethylidene)amino]thiophene-3-carbonitrile Pyridinyl substituent (vs. aryl-Cl) Condensation with pyridine-2-carbaldehyde Optoelectronic properties (azomethines) Materials science (ORTEP-confirmed E)
2-amino-4-phenylthiophene-3-carbonitrile Amino group at C2, phenyl at C4 (no imine) Gewald reaction with malononitrile Intermediate for bioactive compounds Anticancer, antimicrobial precursors
Pyrazole-thiophene-carbonitrile hybrid () Pyrazole-4-carboxaldehyde-derived imine Multi-step condensation Antibacterial (vs. Gram+/- bacteria) Pharmaceutical development

Crystallographic and Physicochemical Properties

  • E-Configuration Stability : Confirmed in pyridine analogs via ORTEP diagrams, suggesting similar stability in the target compound .

Q & A

Synthesis and Optimization

Basic Question : What are the standard synthetic routes for preparing 2-[(E)-[(2-chlorophenyl)methylidene]amino]thiophene-3-carbonitrile? Methodological Answer : The compound is typically synthesized via a condensation reaction between 2-aminothiophene-3-carbonitrile derivatives and 2-chlorobenzaldehyde. A common protocol involves refluxing equimolar amounts of the aldehyde and amine in dimethylformamide (DMF) with ZnCl₂ (0.8 mmol) as a Lewis acid catalyst. Reaction completion is monitored by TLC, followed by quenching in cold water and recrystallization from ethanol to achieve high yields (70–85%) . Alternative solvents (e.g., THF) and catalysts (e.g., acetic acid) may vary based on substrate solubility and reactivity.

Advanced Question : How can reaction conditions be optimized to minimize side products like Z-isomers or unreacted intermediates? Methodological Answer : Optimization requires balancing reaction time, temperature, and catalyst loading. For example:

  • Temperature : Reflux (~80–100°C) ensures sufficient energy for imine formation while avoiding decomposition.
  • Catalyst screening : ZnCl₂ is effective, but BF₃·Et₂O or molecular sieves may improve selectivity for the E-isomer .
  • Purification : Use gradient HPLC (e.g., methanol-water) to separate geometric isomers or unreacted aldehyde .
    Characterize intermediates (e.g., unreacted 2-aminothiophene) via LC-MS or ¹H NMR to identify bottlenecks .

Structural Characterization

Basic Question : Which spectroscopic techniques are essential for confirming the structure of this compound? Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the thiophene proton (δ 6.8–7.2 ppm), imine proton (δ 8.5–9.0 ppm), and aromatic protons from the 2-chlorophenyl group (δ 7.3–7.6 ppm). The carbonitrile carbon appears at ~115 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirm C≡N stretch (~2200 cm⁻¹) and C=N (imine) stretch (~1600 cm⁻¹) .

Advanced Question : How can X-ray crystallography resolve ambiguities in stereochemistry or molecular conformation? Methodological Answer : Single-crystal X-ray diffraction is definitive for assigning the E-configuration and analyzing dihedral angles between the thiophene and aryl rings. Use SHELXL (via SHELX suite) for refinement . For example, in related structures, the E-isomer shows a dihedral angle >150° between the thiophene and substituted phenyl ring, while the Z-isomer angles are <30° .

Reactivity and Functionalization

Basic Question : What functionalization reactions are feasible at the carbonitrile or imine groups? Methodological Answer :

  • Carbonitrile : React with LiAlH₄ to form primary amines or undergo nucleophilic addition (e.g., Grignard reagents) .
  • Imine : Hydrolyze to the amine under acidic conditions (HCl/H₂O) or reduce to secondary amines using NaBH₄ .

Advanced Question : How does the electron-withdrawing chloro substituent influence electrophilic substitution on the thiophene ring? Methodological Answer : The chloro group deactivates the aryl ring, directing electrophiles (e.g., nitration, halogenation) to the para position relative to the imine. Computational studies (DFT) can predict regioselectivity by analyzing Fukui indices or electrostatic potential maps . Experimental validation via HPLC-MS after nitration (HNO₃/H₂SO₄) is recommended .

Biological Activity Profiling

Basic Question : What in vitro assays are suitable for preliminary evaluation of biological activity? Methodological Answer :

  • Antimicrobial : Broth microdilution (MIC assays) against Gram-positive/negative bacteria .
  • Anticancer : MTT assays on cell lines (e.g., MCF-7, HEPG-2) with IC₅₀ determination .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using recombinant proteins .

Advanced Question : How can structure-activity relationships (SAR) guide derivative design for enhanced potency? Methodological Answer :

  • Modify substituents : Replace 2-Cl with electron-donating groups (e.g., -OCH₃) to alter electronic effects on the aryl ring.
  • Scaffold hopping : Synthesize tetrahydrobenzo[b]thiophene analogs to improve metabolic stability .
  • Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase) and optimize substituent geometry .

Data Contradictions and Validation

Advanced Question : How should researchers address discrepancies between computational predictions and experimental spectral data? Methodological Answer :

  • NMR shifts : Compare experimental δ values with DFT-calculated (e.g., B3LYP/6-311+G(d,p)) chemical shifts. Deviations >0.5 ppm may indicate incorrect tautomer or solvent effects .
  • Crystallographic parameters : Validate bond lengths/angles against similar structures in the Cambridge Structural Database (CSD). For example, C=N bond lengths should be ~1.27–1.30 Å .

Crystallographic Analysis

Basic Question : Which software tools are recommended for refining crystal structures of this compound? Methodological Answer : Use SHELXTL (Bruker) or OLEX2 for data integration, absorption correction, and refinement. SHELXL is preferred for small-molecule structures due to robust constraint handling . For visualization, Mercury or ORTEP-3 generates publication-quality diagrams .

Advanced Question : How can hydrogen-bonding patterns be analyzed to predict crystal packing behavior? Methodological Answer : Apply graph-set analysis (Etter’s rules) to categorize H-bond motifs (e.g., chains, rings). For example, N–H···N≡C interactions often form R₂²(8) motifs, stabilizing layered packing . Use CrystalExplorer to map Hirshfeld surfaces and quantify intermolecular contacts .

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